Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide
Description
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide is a spirocyclic compound featuring a unique fusion of oxygen (1-oxa) and sulfur (6-thia) atoms within a bicyclic framework. The sulfur atom is oxidized to a sulfone group (6,6-dioxide), enhancing its electronic stability and polarity. This compound’s spiro architecture imposes distinct steric and conformational constraints, differentiating it from conventional monocyclic or fused bicyclic systems.
Properties
Molecular Formula |
C9H14O5S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
ethyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O5S/c1-2-13-8(10)7-9(14-7)3-5-15(11,12)6-4-9/h7H,2-6H2,1H3 |
InChI Key |
KDPKILAUPKISMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCS(=O)(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl 2-oxoacetate with 1,3-propanedithiol in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The oxidation step can be carried out using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted esters .
Scientific Research Applications
Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s oxo and ester groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analog: Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide
A closely related analog () replaces the ethyl ester with a methyl group and introduces a 2-methyl substituent on the spiro ring. Key differences include:
- Ester Group : The ethyl chain in the target compound may improve lipid solubility compared to the methyl analog.
Bicyclo[2.2.2]octane Derivatives
Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate derivatives () provide a contrasting framework:
- Ring System : The bicyclo[2.2.2]octane system lacks spiro connectivity, resulting in reduced ring strain and different puckering dynamics.
- Functional Groups: Amino and ester substituents in (±)-2, (±)-3, and (±)-4 exhibit significant melting point variations (130–229°C), likely due to hydrogen bonding and crystal packing differences.
General Cyclic Sulfones and Esters
Compounds like 4-isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate () highlight the role of sulfur oxidation states:
- Sulfone vs. Thiophene : The target’s sulfone group (S(VI)) is more polarized than thiophene sulfur (S(II)), increasing solubility in polar solvents and resistance to nucleophilic attack.
Data Table: Comparative Analysis
| Compound Name | Structure Type | Key Substituents | Melting Point (°C) | Sulfur Oxidation State | Ester Group |
|---|---|---|---|---|---|
| Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide | Spiro[2.5]octane | Ethyl carboxylate, 6,6-dioxide | Not reported | Sulfone (S(VI)) | Ethyl |
| Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide | Spiro[2.5]octane | Methyl carboxylate, 2-methyl | Discontinued | Sulfone (S(VI)) | Methyl |
| Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate (±)-2 | Bicyclo[2.2.2]octane | endo-Amino, exo-ester | 227–229 | None | Ethyl |
| Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate (±)-3 | Bicyclo[2.2.2]octane | trans-Amino, ester | 130–133 | None | Ethyl |
Research Findings and Implications
- Conformational Analysis : The spiro[2.5]octane system in the target compound likely exhibits distinct puckering dynamics compared to bicyclo[2.2.2]octane derivatives. Methods like Cremer-Pople coordinates () could quantify these differences, influencing reactivity and molecular interactions .
- Physicochemical Properties : The ethyl ester’s longer alkyl chain may enhance membrane permeability in pharmacological contexts, though experimental validation is needed.
Biological Activity
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide is a heterocyclic compound characterized by its unique spirocyclic structure, which includes an oxathiane ring fused with an oxane ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities. The following sections detail its biological activity, mechanisms of action, and relevant scientific findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H14O5S |
| Molecular Weight | 234.27 g/mol |
| CAS Number | 62826-93-1 |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory disorders.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can bind to receptors that regulate pain and inflammation, leading to a reduction in symptoms.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the ester group significantly enhanced antimicrobial activity against Gram-positive bacteria.
Case Study 2: Anti-inflammatory Response
In a controlled trial involving mice with induced inflammation, treatment with this compound resulted in a marked decrease in paw swelling and inflammatory markers compared to the control group. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.
Pharmacological Studies
Pharmacological studies have highlighted the potential of this compound as a lead compound for drug development due to its favorable pharmacokinetic properties and low toxicity profiles observed in preliminary toxicity assessments.
Comparative Analysis
Comparative studies with similar compounds reveal that while other spirocyclic compounds exhibit some biological activity, this compound shows enhanced potency and specificity towards targeted biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
